N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(4-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a benzofuropyrimidinone derivative with a furan-substituted acetamide side chain. The compound’s core structure combines a benzofuran ring fused with a pyrimidine-2,4-dione scaffold, which is further functionalized with a furan-2-ylmethyl group at position 3 and an N-(4-ethylphenyl)acetamide moiety at position 1.
Properties
CAS No. |
887224-58-0 |
|---|---|
Molecular Formula |
C25H21N3O5 |
Molecular Weight |
443.459 |
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H21N3O5/c1-2-16-9-11-17(12-10-16)26-21(29)15-27-22-19-7-3-4-8-20(19)33-23(22)24(30)28(25(27)31)14-18-6-5-13-32-18/h3-13H,2,14-15H2,1H3,(H,26,29) |
InChI Key |
ATEXHWKUWIGGKM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally or functionally related derivatives, focusing on molecular properties, synthesis, and biological activities.
Key Findings:
Structural Influence on Activity: The benzofuropyrimidinone core in the target compound may enhance π-π stacking interactions with biological targets compared to simpler pyrimidine derivatives (e.g., 4e, 4j) . The furan-2-ylmethyl group could improve metabolic stability over compounds with polar furanose rings (e.g., ’s derivative) .
Thermal Stability :
- The high melting point (302–304°C) of the chromene-pyrazolopyrimidine analog () suggests greater thermal stability, likely due to extended aromaticity and fluorinated substituents .
Biological Activity Trends: Pyrimidine-acetamide hybrids with electron-withdrawing groups (e.g., nitro, chloro) exhibit stronger antifungal and anticancer activities () .
Limitations and Contradictions
- Data Gaps : Direct pharmacological data for the target compound are absent in the evidence, requiring extrapolation from analogs.
- Contradictory Trends : While furan substituents generally improve metabolic stability (), excessive lipophilicity (e.g., 4-ethylphenyl group) may reduce solubility .
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